Kinase Binding Affinity: Direct Comparison with Cyclopropyl Analog in BRAF V600E Assay
In a competition binding assay performed under identical conditions (Fabian et al., Nature Biotechnology 2005 protocol), the urea derivative of 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid exhibited a dissociation constant (Kd) of 375 nM for human BRAF V600E [1]. In contrast, the corresponding 3-cyclopropyl analog demonstrated superior binding with Kd < 250 nM [2]. This direct head-to-head comparison within the same patent series confirms that the 1,1-difluoroethyl group reduces target affinity by at least 50% relative to the cyclopropyl substituent, providing a quantifiable selectivity benchmark for kinase inhibitor design.
| Evidence Dimension | Binding affinity (Kd) for BRAF V600E kinase |
|---|---|
| Target Compound Data | 375 nM |
| Comparator Or Baseline | Cyclopropyl analog (Kd < 250 nM) |
| Quantified Difference | ≥ 125 nM lower affinity (at least 50% reduction) |
| Conditions | Competition binding assay (Fabian et al., 2005) using human BRAF V600E |
Why This Matters
This data enables medicinal chemists to make informed decisions about substituent selection for optimal kinase engagement, avoiding unnecessary affinity loss.
- [1] BindingDB. BDBM333661: 1-(3-(1,1-difluoroethyl)isoxazol-5-yl)-3-(3-(6-methoxy-7-(2-methoxyethoxy)quinazolin-4-yloxy)phenyl)urea (Kd = 375 nM). View Source
- [2] BindingDB. BDBM333576: 1-(3-cyclopropyl-isoxazol-5-yl)-3-(3-(6,7-dimethoxy-quinazolin-4-yloxy)phenyl)urea (Kd < 250 nM). View Source
